molecular formula C9H7BrO B3043925 7-(Bromomethyl)benzofuran CAS No. 95333-19-0

7-(Bromomethyl)benzofuran

Cat. No. B3043925
CAS RN: 95333-19-0
M. Wt: 211.05 g/mol
InChI Key: SBEAPOAYRQDHJQ-UHFFFAOYSA-N
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Description

7-(Bromomethyl)benzofuran is a heterocyclic compound with a benzofuran ring containing a bromomethyl group at the 7-position. Benzofuran compounds are widely distributed in nature and have been studied extensively due to their diverse biological activities. These activities include anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

2.

Synthesis Analysis

The synthesis of 7-(Bromomethyl)benzofuran involves constructing the benzofuran ring while introducing the bromomethyl substituent. Various synthetic methods have been explored, including radical cyclization cascades and proton quantum tunneling. These approaches allow access to complex benzofuran derivatives, which are valuable for drug development .

Scientific Research Applications

Synthesis of Benzofuran Skeleton Compounds

A study by Kao and Chern (2002) outlines a novel synthesis approach for benzofuran skeleton compounds, like ailanthoidol, XH-14, and obovaten. This method involves several reactions, including the use of bromine in chloroform, to ultimately yield 3-bromobenzofuran derivatives.

Development of Benzofuran Derivatives for Antibacterial Activity

A study by Liu et al. (2016) focused on synthesizing benzofuran derivatives with antibacterial properties. They synthesized compounds based on a benzofuran skeleton with an α, β-unsaturated ketone linker, and tested their efficacy against several bacteria, including E. coli and Staphylococcus aureus. Some of these compounds showed promising antibacterial activities.

Fluorescence Studies in DNA Binding Proteins

Munefumi Tokugawa et al. (2016) synthesized 7-(Benzofuran-2-yl)-7-deazadeoxyguanosine and incorporated it into an oligodeoxynucleotide. They observed a significant fluorescence enhancement when this molecule bound to single-strand DNA binding proteins, showcasing its potential application in biochemical research.

Antitubercular Activities of Benzofuran-Oxadiazole Hybrids

Research by Negalurmath et al. (2019) involved the design, synthesis, and evaluation of benzofuran-oxadiazole derivatives for their antitubercular activity. They found that compounds with chlorine and bromine substituents exhibited excellent activity against Mycobacterium tuberculosis, providing insights into potential therapeutic applications.

Synthesis of New Blue-Emitting Polymer

Yang Wen-jun (2009) synthesized a new blue-emitting polymer using di-bromobenzofuran derivative. This polymer showed high thermal stability and fluorescence, indicating potential use in material sciences and electronic applications.

Cytotoxic Properties in Cancer Research

Krawiecka et al. (2014) synthesized and tested the cytotoxic properties of various benzofuran derivatives. They found significant anticancer activity in compounds containing halogens, highlighting the potential of benzofuran derivatives in cancer research.

properties

IUPAC Name

7-(bromomethyl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEAPOAYRQDHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CBr)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318807
Record name 7-(Bromomethyl)benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Bromomethyl)benzofuran

CAS RN

95333-19-0
Record name 7-(Bromomethyl)benzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95333-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Bromomethyl)benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(Bromomethyl)benzo[b]furan
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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